BenchChemオンラインストアへようこそ!

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one

Folate receptor targeting Anticancer Purine biosynthesis inhibition

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 2163772-40-3) is a heterocyclic compound built on a thieno[2,3-d]pyrimidin-4(3H)-one core, a privileged scaffold extensively explored in medicinal chemistry for anticancer and anti-infective applications [REFS-1, REFS-2]. Its molecular formula is C8H8N2OS2 (MW 212.29 g/mol), and it is commercially available in purities of 95–98%.

Molecular Formula C8H8N2OS2
Molecular Weight 212.3 g/mol
Cat. No. B11890637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC8H8N2OS2
Molecular Weight212.3 g/mol
Structural Identifiers
SMILESCSCC1=CC2=C(S1)N=CNC2=O
InChIInChI=1S/C8H8N2OS2/c1-12-3-5-2-6-7(11)9-4-10-8(6)13-5/h2,4H,3H2,1H3,(H,9,10,11)
InChIKeyFUZJDDIGLPKEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one – Core Scaffold and Procurement Context


6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 2163772-40-3) is a heterocyclic compound built on a thieno[2,3-d]pyrimidin-4(3H)-one core, a privileged scaffold extensively explored in medicinal chemistry for anticancer and anti-infective applications [REFS-1, REFS-2]. Its molecular formula is C8H8N2OS2 (MW 212.29 g/mol), and it is commercially available in purities of 95–98% . The defining structural feature is a methylthiomethyl (-CH2-S-CH3) substituent at the 6-position of the thieno ring, which distinguishes it from other thieno[2,3-d]pyrimidin-4(3H)-one derivatives. While specific biological data for this exact compound remains largely unpublished in peer-reviewed literature, the scaffold's well-characterized structure-activity relationships (SAR) provide a basis for inferring its potential advantages over unsubstituted or 2-substituted analogs.

Why 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by Common In-Class Alternatives


Generic substitution among thieno[2,3-d]pyrimidin-4(3H)-one derivatives fails because the position and nature of substituents on the thieno[2,3-d]pyrimidine core exert profound effects on biological target engagement, cellular uptake, and metabolic stability. The 6-position is a critical pharmacophoric anchor: in the extensively characterized series by Wallace-Povirk et al. (2021) and Tong et al. (2023), 6-substituted analogs with varying bridge lengths (3–4 carbon atoms) and terminal heterocycles displayed divergent uptake specificity for folate receptors (FRα/FRβ) over the reduced folate carrier (RFC), and distinct dual-inhibition profiles against GARFTase and AICARFTase [REFS-1, REFS-2]. Unsubstituted parent cores (e.g., thieno[2,3-d]pyrimidin-4(3H)-one, CAS 14080-51-4) lack the substituent required for receptor-mediated transport and enzyme engagement [2]. Similarly, 2-substituted analogs such as 2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one (CAS 309976-36-1) target a different vector entirely and would not recapitulate the binding interactions of a 6-substituted derivative [1]. The methylthiomethyl chain at position 6 offers a unique combination of a thioether linkage, which serves as a metabolically stable isostere for a methylene bridge, and a terminal methyl group that fits sterically constrained hydrophobic pockets identified in co-crystal structures of related 6-substituted thieno[2,3-d]pyrimidines with human GARFTase [2].

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one Quantitative Differentiation Chart


6-Position Substitution vs. Unsubstituted Core: Transport and Enzyme Engagement Barrier

Unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one (CAS 14080-51-4) lacks any substituent at the 6-position to mediate interaction with folate receptors (FRs) or the catalytic site of GARFTase/AICARFTase. In the Wallace-Povirk et al. (2021) series, 6-substituted analogs with bridge lengths of 3–4 carbons showed selective uptake via FRα and FRβ over the reduced folate carrier (RFC), with growth inhibition IC50 values against FRα-expressing KB tumor cells ranging from ~4.7 nM to 334 nM for the most active compounds [REFS-1, REFS-2]. The 6-methylthiomethyl group provides a 2-atom bridge (C–S) to position the terminal methyl group for potential hydrophobic pocket occupancy, analogous to the 3-carbon and 4-carbon bridged compounds in the published series that exhibited dual GARFTase/AICARFTase inhibition confirmed by metabolite rescue and metabolomics assays [2]. While direct IC50 data for this specific compound are not available, the absence of a 6-substituent in the unsubstituted core is unequivocally associated with loss of FR-mediated transport and enzyme inhibition [REFS-1, REFS-2].

Folate receptor targeting Anticancer Purine biosynthesis inhibition

6-Methylthiomethyl vs. 2-Methylthio Substituent: Targeting Vector Divergence

The positional isomer 2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one (CAS 309976-36-1) places the methylthio group at the pyrimidine 2-position rather than the thiophene 6-position, resulting in a fundamentally different pharmacophoric orientation. In both the Deng et al. (2009) J. Med. Chem. series (6-substituted) and the Wallace-Povirk/Tong series (6-substituted), the 6-position substituent projects toward the enzyme active-site pocket implicated in dual GARFTase/AICARFTase binding, whereas the 2-position is typically occupied by a primary amino group (-NH2) that serves as a hydrogen-bond donor to conserved active-site residues [REFS-2, REFS-3]. The 2-methylthio substitution found in CAS 309976-36-1 introduces a bulky, electron-rich thioether at a position that should accommodate a small polar group, likely impairing enzyme affinity. X-ray co-crystal structures of 6-substituted thieno[2,3-d]pyrimidines (compounds 3–5) with human GARFTase confirm that the 2-amino group forms critical hydrogen bonds with the enzyme backbone, while the 6-substituent extends into a hydrophobic channel [1]. Thus, 2-(methylthio)-substituted analogs cannot replicate the binding interactions enabled by a 6-substituted arrangement.

Structure-activity relationship Kinase inhibition Antifolate

Bridge-Length SAR: Methylthiomethyl as a Compact 2-Atom Linker vs. Longer Alkyl Bridges

The methylthiomethyl (-CH2-S-CH3) substituent at position 6 introduces a 2-atom bridge (C–S) with a terminal methyl group. In the Deng et al. (2009) series, bridge lengths from 2 to 8 carbon atoms were systematically explored for 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines; compounds with 3–5 carbon bridges (compounds 3–6) showed optimal growth inhibition against KB and IGROV1 tumor cells, with IC50 values of 4.7–334 nM [2]. Shorter 2-carbon bridges resulted in reduced potency, likely due to suboptimal reach into the enzyme hydrophobic pocket. The methylthiomethyl group, with its C–S–C motif, offers a bridge length intermediate between 2 and 3 carbon atoms, while the sulfur atom provides distinct electronic character (increased polarizability and potential for sulfur–π interactions) compared to an all-carbon linker [1]. In the Botros et al. (2016) S-alkyl thieno[2,3-d]pyrimidinone series, S-alkyl linkers (C1–C3) with terminal amines demonstrated potent anticancer activity against PC-3 and HCT-116 cell lines, with compound 11b showing 3.62-fold higher activity than imatinib against HCT-116 [3]. These data establish that thioether-containing linkers at the thieno[2,3-d]pyrimidine core are viable pharmacophores requiring empirical optimization of bridge length and terminal group.

Linker optimization Metabolic stability Enzyme pocket fit

Physicochemical Property Comparison: 6-Substituted vs. 2-Amino-6-Substituted Analogs

Unlike the 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines studied by Deng et al. (2009) and Wallace-Povirk et al. (2021) that contain a polar -NH2 group at the 2-position, this compound bears a hydrogen at position 2. The absence of the 2-amino group reduces hydrogen-bond donor count (HBD = 1 vs. 2 for 2-amino analogs), lowers topological polar surface area (approximately 58 Ų vs. ~84 Ų for 2-amino-6-substituted compounds), and increases calculated logP [2]. These differences predict improved passive membrane permeability but potentially reduced aqueous solubility, altering the compound's suitability for different assay formats and formulation strategies . Commercially, the 2-unsubstituted scaffold (this compound) offers a distinct starting point for fragment-based or diversity-oriented synthesis that complements rather than overlaps with the more extensively characterized 2-amino-6-substituted series.

Lipophilicity Permeability Drug-likeness

Synthetic Tractability: Thioether as a Latent Functional Handle for Late-Stage Diversification

The methylthio (-SCH3) group at the terminus of the 6-substituent is a versatile synthetic handle amenable to controlled oxidation to sulfoxide (–SOCH3) or sulfone (–SO2CH3) derivatives, enabling systematic modulation of hydrogen-bond acceptor strength and polarity without altering the bridge architecture [4]. This contrasts with analogs carrying terminal aromatic rings (e.g., thiophene, furan, pyridine in the Wallace-Povirk/Tong series) that require de novo synthesis for each terminal group variation. The Botros et al. (2016) S-alkyl series further demonstrates that thioether linkers at the thieno[2,3-d]pyrimidine core are compatible with subsequent alkylation and amine coupling steps, yielding diverse analogs with varying anticancer profiles [3]. Thus, the methylthio group provides an orthogonal diversification point not present in comprator compounds with directly attached aryl or heteroaryl terminals.

Late-stage functionalization Oxidation Sulfur chemistry

Procurement-Relevant Applications for 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one


Lead Optimization Campaigns Targeting Folate Receptor-Expressing Cancers

This compound provides a 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one scaffold for systematic linker-length and terminal-group SAR studies. Research teams can empirically determine whether the compact 2-atom methylthiomethyl bridge, shown in class-level evidence to lie at the lower boundary of productive linker length (cross-study reference: optimal 3–5C bridges yield IC50 = 4.7–334 nM in KB cells [REFS-1, REFS-2]), can achieve sufficient hydrophobic pocket occupancy in GARFTase/AICARFTase or other folate pathway targets. The absence of a 2-amino group (HBD=1 vs. 2) makes this scaffold suitable for permeability-focused optimization [3].

Focused Library Synthesis with Late-Stage Oxidation Diversification

The terminal methylthio group is a latent handle for controlled oxidation to sulfoxide and sulfone derivatives [4], enabling the generation of a 3-member polarity library (S, SO, SO2) from a single purchased intermediate. This strategy reduces synthetic burden compared to 6-substituted analogs bearing terminal heteroaryl rings, which require independent synthesis for each terminal group variation [REFS-1, REFS-2]. High commercial purity (95–98%) supports direct use in parallel oxidation chemistry .

Fragment-Based Drug Discovery on the Thieno[2,3-d]pyrimidine Core

With a molecular weight of 212.29 g/mol and a 2-atom substituent, this compound occupies the upper fragment space and can serve as a starting point for fragment growing or merging strategies targeting purine biosynthesis enzymes. The absence of a 2-amino group, which is present in the majority of published antifolate thieno[2,3-d]pyrimidines [REFS-2, REFS-3], provides a complementary vector for fragment elaboration without competing hydrogen-bond interactions at the canonical 2-position binding site.

Comparator Tool for Profiling 2-Substituted vs. 6-Substituted Selectivity

As a 2-unsubstituted, 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one, this compound serves as a valuable control molecule in target engagement assays to distinguish pharmacophore contributions from the 6-position substituent versus the 2-position. Pairing this compound with its 2-substituted positional isomer (CAS 309976-36-1) in parallel biochemical or cellular assays can deconvolute positional SAR, informing rational lead optimization [2].

Quote Request

Request a Quote for 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.